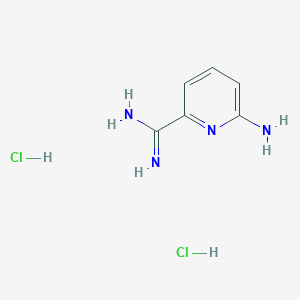

6-氨基吡啶-2-甲酰胺二盐酸盐

描述

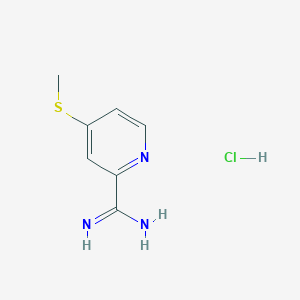

6-Aminopyridine-2-carboximidamide dihydrochloride is a chemical compound with the CAS Number: 1432679-10-1 . It is a powder form substance .

Synthesis Analysis

The synthesis of 6-Aminopyridine-2-carboximidamide dihydrochloride involves hydrothermal conditions . A mixture of Cu (OAc)2⋅H2O, 6-aminopyridine-2-carboxylic acid, and distilled water in a Teflon-lined autoclave is kept under autogenous pressure at 353 K for 2 days . After cooling to room temperature at a rate of 5 K h−1, green crystals are collected by filtration and washed with distilled water .Molecular Structure Analysis

The molecular weight of 6-Aminopyridine-2-carboximidamide dihydrochloride is 209.08 . The Inchi Code is 1S/C6H8N4.2ClH/c7-5-3-1-2-4 (10-5)6 (8)9;;/h1-3H, (H2,7,10) (H3,8,9);2*1H .Chemical Reactions Analysis

6-Aminopyridine-2-carboximidamide dihydrochloride has been demonstrated to enable nickel-catalyzed cross-coupling of diverse basic nitrogen heterocycles with primary and secondary alkyl halides . It also binds divalent metal cations: copper (II), nickel (II), zinc (II), and lead (II) in acetonitrile .Physical And Chemical Properties Analysis

6-Aminopyridine-2-carboximidamide dihydrochloride is a powder form substance . The storage temperature is room temperature .科学研究应用

晶体结构分析

对晶体结构的研究表明,N'-氨基吡啶-2-甲酰胺等分子通过分子间氢键相互作用连接,形成二维网络或链,这对于理解分子相互作用和设计新材料至关重要 (Francois Eya’ane Meva 等人,2017 年)。

合成方法

合成 2-氨基吡啶(与 6-氨基吡啶-2-甲酰胺二盐酸盐在结构上相关)的合成方法的开发一直是重点,因为它们作为生物活性化合物中的关键结构核心。已经探索了用于制备它们的有效且灵活的方法,证明了该化合物在有机合成中的相关性 (Jeanne L. Bolliger 等人,2011 年)。

化学反应和相互作用

对 2-氨基吡啶的光化学二聚化及其相互作用的研究提供了对这些化合物的化学性质和反应机理的见解。此类研究有助于理解不同条件下的分子行为,并可能导致开发新的反应途径 (E. Taylor 等人,1963 年)。

生物活性和药代动力学

对 2-氨基吡啶-3,5-二腈基化合物(与 6-氨基吡啶-2-甲酰胺二盐酸盐具有结构相似性)的研究揭示了对朊病毒复制的显着生物活性。此类研究不仅突出了这些化合物的生物学应用,还突出了它们的潜在药代动力学特征,为开发治疗剂提供了基础 (B. C. May 等人,2007 年)。

电催化

相关化合物的电催化羧化证明了 6-氨基吡啶-2-甲酰胺二盐酸盐在电化学反应中的效用。此类应用对于合成有价值的化学品和理解电化学过程具有重要意义 (Q. Feng 等人,2010 年)。

作用机制

While the specific mechanism of action for 6-Aminopyridine-2-carboximidamide dihydrochloride is not available, it is worth noting that similar compounds like Amifampridine are known to selectively block presynaptic fast voltage-gated potassium channels, thereby prolonging cell membrane depolarization and action potential, and augmenting calcium transport into the nerve endings .

安全和危害

未来方向

While specific future directions for 6-Aminopyridine-2-carboximidamide dihydrochloride are not available, it is worth noting that similar compounds like 2-Aminopyridine are known for the synthesis of diverse biological molecules and are used as pharmacophores against various biological targets . This suggests potential future directions in drug discovery and development.

属性

IUPAC Name |

6-aminopyridine-2-carboximidamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4.2ClH/c7-5-3-1-2-4(10-5)6(8)9;;/h1-3H,(H2,7,10)(H3,8,9);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBEYEYNJKKZYAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)N)C(=N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

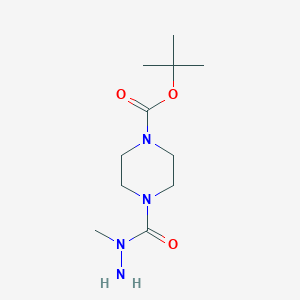

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoic acid hydrochloride](/img/structure/B1377355.png)

![5-Chloroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B1377359.png)

![5-[(Dimethylamino)methyl]-1,2-oxazole-3-carboxylic acid hydrochloride](/img/structure/B1377360.png)

![3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride](/img/structure/B1377364.png)

![3-[1-(Aminomethyl)cyclobutyl]butan-1-ol](/img/structure/B1377366.png)